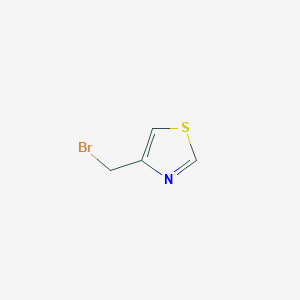

4-(Bromomethyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQYITAZUKBNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432513 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-53-5 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Bromomethyl)thiazole CAS number 52829-53-5

<An In-depth Technical Guide to 4-(Bromomethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 52829-53-5), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, elucidate its reactivity through mechanistic insights, and explore its applications in the development of therapeutic agents. This document is designed to be a practical resource, offering detailed experimental protocols, thorough analytical characterization data, and critical safety and handling information to empower researchers in their drug discovery endeavors. The thiazole moiety is a well-established pharmacophore, and understanding the utility of functionalized intermediates like this compound is crucial for the rational design of novel drugs.[1][2][3][4]

Section 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use and safe handling in a laboratory setting.

Structural and General Data

| Property | Value |

| CAS Number | 52829-53-5[5] |

| Molecular Formula | C4H4BrNS[5][6] |

| Molecular Weight | 178.05 g/mol [5][6] |

| IUPAC Name | 4-(Bromomethyl)-1,3-thiazole[6] |

| Synonyms | Thiazole, 4-(bromomethyl)-[5][6] |

| Appearance | Off-white to beige crystalline solid[5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[5] |

Physicochemical Data

| Property | Value |

| Boiling Point | 228.6 ± 15.0 °C (Predicted)[5][6] |

| Density | 1.751 ± 0.06 g/cm³ (Predicted)[5] |

| Flash Point | 92.1 ± 20.4 °C[6] |

| Refractive Index | 1.613[6] |

Section 2: Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the radical bromination of 4-methylthiazole. This transformation is a cornerstone reaction for introducing a reactive handle onto the thiazole scaffold.

Synthetic Workflow: Radical Bromination of 4-Methylthiazole

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Methylthiazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel (200-300 mesh)

-

Hexanes and Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-methylthiazole (1.0 eq.) in anhydrous CCl4.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or BPO (0.05 eq.) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be initiated with a UV lamp or gentle heating.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 8:2 Hexanes:EtOAc).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous Na2S2O3, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to yield pure this compound.

Causality of Experimental Choices:

-

Radical Initiator: AIBN or BPO is essential to initiate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical required for the chain reaction.

-

Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness and ability to dissolve the reactants.

-

Aqueous Workup: The thiosulfate wash quenches any unreacted bromine, while the bicarbonate wash neutralizes any acidic byproducts, ensuring a clean crude product for purification.

Section 3: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the thiazole moiety into diverse molecular scaffolds.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is SN2-type displacement of the bromide by a wide range of nucleophiles.

Caption: Nucleophilic substitution at the bromomethyl group.

Role in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs with diverse therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3][4][7][8][9] this compound serves as a key intermediate for the synthesis of these complex, biologically active molecules. For instance, derivatives of 4-(bromophenyl)-thiazol-2-amine have shown promising antimicrobial and anticancer activities.[2][9]

Section 4: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of this compound. The following are typical spectroscopic data.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the thiazole ring protons and the bromomethyl protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the thiazole ring and the bromomethyl group. |

| Mass Spec. | Molecular ion peak corresponding to the mass of the compound, often showing the characteristic isotopic pattern for bromine. |

| IR Spec. | Vibrational bands indicative of the C-H, C=N, and C-S bonds within the thiazole ring, as well as the C-Br stretch. |

Note: For detailed, predicted spectral data and protocols for acquiring such data, refer to specialized spectroscopic databases and resources.[10][11][12][13]

Section 5: Safety, Handling, and Storage

Due to its reactive nature, proper safety precautions are mandatory when handling this compound.

Hazard Identification and Precautionary Measures

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][16]

-

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[6][14][17] Avoid contact with skin, eyes, and clothing.[14][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14][17] For long-term storage, keep under an inert atmosphere at 2-8°C.[5]

Section 6: Conclusion

This compound is a versatile and valuable building block in the synthesis of complex heterocyclic compounds with significant biological activity. Its straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and synthetic applications, as outlined in this guide, is paramount for its safe and effective utilization in the pursuit of novel therapeutic agents.

References

- Smolecule. (2023, July 22). 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole.

- AK Scientific, Inc. 4-Bromo-2-(bromomethyl)

- ECHEMI. Buy 4-(BROMOMETHYL)

- Echemi. 4-[4-(BROMOMETHYL)

- Alfa Chemistry. CAS 5281-18-5 Benzaldehyde hydrazone.

- TCI EUROPE N.V. (2025, January 23). 4-(Bromomethyl)

- ChemicalBook. (2023, April 23). This compound | 52829-53-5.

- Chemsrc. (2025, August 27). 4-Methylthiazole | CAS#:693-95-8.

- Sigma-Aldrich. (2024, September 6).

- AiFChem. (2025, October 21). 52829-53-5 | this compound.

- Moshang Chemical. 4-Hydroxymethylthiazole - CAS No. 7036-04-6.

- Fisher Scientific. (2010, July 9).

- ResearchGate. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.

- ResearchGate. (2025, August 6). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure.

- PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- Benchchem. Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).

- Benchchem.

- Chemistry of the thiazoles.

- Benchchem. Application of "4-(Methoxymethyl)thiazole" in antimicrobial drug discovery.

- The Royal Society of Chemistry. d4ob01725k1.pdf.

- ResearchGate. (2019, April 11). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- ECHEMI. 4-(BROMOMETHYL)

- ChemicalBook. 4-BROMOMETHYL-2-(2-METHOXY-PHENYL)-THIAZOLE.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PubMed. (2023, March 15). Application and synthesis of thiazole ring in clinically approved drugs.

- ERIC. (2023, September 11).

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

- 1. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 52829-53-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Buy 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | 852180-42-8 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. aksci.com [aksci.com]

- 15. 52829-53-5 | this compound - AiFChem [aifchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)thiazole from Simple Precursors

This guide provides a comprehensive technical overview for the synthesis of 4-(bromomethyl)thiazole, a critical building block in medicinal chemistry and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field, emphasizing robust and reproducible synthetic strategies from readily available starting materials.

Introduction

The thiazole ring is a privileged scaffold in a vast array of biologically active compounds. The specific substitution pattern on this heterocyclic core is paramount in defining the pharmacological profile of these molecules. This compound, in particular, serves as a versatile intermediate, enabling the introduction of a thiazol-4-ylmethyl moiety through nucleophilic substitution reactions. This guide focuses on the most direct and efficient synthetic routes to this key intermediate, providing detailed protocols and mechanistic insights.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and widely employed synthesis of this compound from simple precursors involves a two-step sequence:

-

Hantzsch Thiazole Synthesis: Construction of the thiazole ring to generate a 4-(hydroxymethyl)thiazole or 4-(chloromethyl)thiazole intermediate.

-

Halogenation or Halogen Exchange: Conversion of the intermediate to the final this compound product.

This strategic approach is favored for its utilization of accessible starting materials and generally high-yielding transformations.

Caption: Overall synthetic workflow for this compound.

Part 1: Hantzsch Thiazole Synthesis: Constructing the Core

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a reliable method for the formation of the thiazole ring from an α-haloketone and a thioamide.[1][2] For the synthesis of a 4-substituted thiazole, 1,3-dihaloacetone is a common and effective starting material.

Methodology A: Synthesis of 4-(Chloromethyl)thiazole

A frequently utilized precursor for this compound is its chlorinated analog, 4-(chloromethyl)thiazole.[3][4] This intermediate is readily prepared via the Hantzsch synthesis.

Reaction Scheme:

1,3-Dichloroacetone + Thioformamide → 4-(Chloromethyl)thiazole

Causality of Experimental Choices:

-

1,3-Dichloroacetone: This symmetrical α,α'-dihaloketone is an ideal substrate. One chloro- group acts as the leaving group in the initial SN2 reaction with the thioamide, while the other remains on the methyl substituent at the 4-position of the resulting thiazole.

-

Thioformamide: As the simplest thioamide, it provides the requisite N-C-S fragment for the thiazole ring without introducing additional substituents at the 2-position.

-

Ethanol as Solvent: Absolute ethanol is a suitable solvent as it effectively dissolves the reactants and facilitates the reaction without participating in unwanted side reactions.

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thioformamide (100 mmol).

-

Stir the resulting solution at room temperature for 24 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically carried forward to the next step without extensive purification.

Part 2: Conversion to this compound

With the 4-substituted thiazole intermediate in hand, the next critical step is the introduction of the bromine atom. This can be achieved through either direct bromination of a 4-(hydroxymethyl) intermediate or via a halogen exchange reaction from a 4-(chloromethyl) intermediate.

Methodology B: Bromination of 4-(Hydroxymethyl)thiazole

This approach involves the initial synthesis of 4-(hydroxymethyl)thiazole, which is then subjected to bromination.

Reaction Scheme:

4-(Hydroxymethyl)thiazole + Brominating Agent → this compound

Causality of Experimental Choices:

-

Brominating Agents (e.g., PBr₃, HBr): Phosphorus tribromide (PBr₃) and concentrated hydrobromic acid (HBr) are effective reagents for converting primary alcohols to alkyl bromides. The choice of reagent can depend on the desired reaction conditions and scale. PBr₃ is often used for cleaner conversions with fewer side products.

-

In a flask equipped with a dropping funnel and a condenser, place 4-(hydroxymethyl)thiazole (50 mmol) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus tribromide (17 mmol, 0.34 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography if necessary.

Methodology C: Halogen Exchange from 4-(Chloromethyl)thiazole (Finkelstein Reaction)

The Finkelstein reaction provides an alternative route, where the chloro- substituent of 4-(chloromethyl)thiazole is exchanged for a bromo- group.

Reaction Scheme:

4-(Chloromethyl)thiazole + NaBr → this compound + NaCl

Causality of Experimental Choices:

-

Sodium Bromide (NaBr): A source of bromide ions.

-

Acetone or Acetonitrile as Solvent: These polar aprotic solvents are ideal for the Finkelstein reaction. They dissolve the sodium bromide and the organic substrate. The resulting sodium chloride is poorly soluble in these solvents and precipitates, driving the equilibrium towards the product side according to Le Chatelier's principle.

-

Dissolve 4-(chloromethyl)thiazole (50 mmol) and a slight excess of sodium bromide (55 mmol) in acetone or acetonitrile.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter off the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be taken up in an organic solvent and washed with water to remove any remaining inorganic salts.

-

Dry the organic layer and concentrate to afford this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-(Chloromethyl)thiazole | C₄H₄ClNS | 133.60 | Colorless to pale yellow liquid |

| 4-(Hydroxymethyl)thiazole | C₄H₅NOS | 115.15 | White to off-white solid |

| This compound | C₄H₄BrNS | 178.05 | Pale yellow oil or low-melting solid |

Spectroscopic Characterization of this compound

Accurate characterization of the final product is essential for confirming its identity and purity. While experimental data for this specific compound is not always readily available in public databases, predicted spectral data based on its structure provides a reliable reference.[5]

| ¹H NMR (Predicted, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H2 (Thiazole ring) | ~8.8 | s | Thiazole proton |

| H5 (Thiazole ring) | ~7.4 | s | Thiazole proton |

| -CH₂- | ~4.6 | s | Bromomethyl protons |

| ¹³C NMR (Predicted, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C2 (Thiazole ring) | ~153 | Thiazole carbon |

| C4 (Thiazole ring) | ~151 | Thiazole carbon |

| C5 (Thiazole ring) | ~120 | Thiazole carbon |

| -CH₂- | ~28 | Bromomethyl carbon |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Assignment |

| C-H stretch (Thiazole) | ~3100 | Aromatic C-H |

| C=N stretch (Thiazole) | ~1500 | Ring vibration |

| C-Br stretch | ~600-500 | Carbon-bromine bond |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step process commencing with the Hantzsch thiazole synthesis to form a 4-substituted intermediate, followed by a halogenation or halogen exchange reaction. The protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block for their scientific endeavors. The choice between the different methodologies will depend on the availability of starting materials, desired scale, and laboratory capabilities.

References

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.

-

SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Hantzsch Synthesis of 4-Substituted Thiazoles

Introduction: The Enduring Relevance of the Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[3] Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][4] Prominent examples of thiazole-based drugs include the antiretroviral agent Ritonavir, the antibiotic Penicillin, and the anti-cancer drug Bleomycin.[2][5]

Given the therapeutic importance of this heterocyclic core, the development of efficient and versatile synthetic methodologies for its construction is of paramount importance to researchers in academia and the pharmaceutical industry. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely employed methods for preparing substituted thiazoles.[6][7][8] This guide provides an in-depth technical exploration of the Hantzsch synthesis, with a specific focus on the preparation of 4-substituted thiazoles, a common substitution pattern in many biologically active molecules. We will delve into the reaction mechanism, experimental best practices, scope and limitations, and modern advancements that have enhanced the utility of this venerable reaction.

The Core Reaction: Mechanistic Insights and Rationale

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[1][6] This reaction proceeds through a well-established, multi-step pathway that culminates in the formation of the aromatic thiazole ring.[9]

The Step-by-Step Mechanism

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone.[10][11] This initial step is an SN2 reaction, which forms a key intermediate.[9][10] The subsequent steps involve an intramolecular cyclization and dehydration to yield the final thiazole product.

Here, we present a detailed mechanistic breakdown:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, readily attacks the carbon bearing the halogen in the α-haloketone. This displaces the halide ion and forms an S-alkylated intermediate.

-

Tautomerization: The intermediate can exist in different tautomeric forms. Tautomerization to an enol-like form is a crucial step that sets the stage for cyclization.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then attacks the carbonyl carbon in an intramolecular fashion.[9] This nucleophilic addition to the carbonyl group leads to the formation of a five-membered ring, a hydroxythiazoline intermediate.[12]

-

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate.[13] The elimination of a water molecule results in the formation of a double bond within the ring, leading to the thermodynamically stable, aromatic thiazole. The driving force for this final step is the formation of the aromatic ring system.[11]

Visualizing the Hantzsch Thiazole Synthesis Mechanism

Caption: A simplified workflow of the Hantzsch thiazole synthesis mechanism.

Experimental Protocol: A Validated Approach to 2-Amino-4-phenylthiazole

To provide a practical context, we present a detailed, step-by-step protocol for the synthesis of 2-amino-4-phenylthiazole, a representative 4-substituted thiazole. This protocol is adapted from established and reliable procedures.[9]

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2-Bromoacetophenone | α-Haloketone |

| Thiourea | Thioamide source |

| Methanol | Solvent |

| 5% Sodium Carbonate Solution | Base for neutralization |

| Scintillation Vial (20 mL) | Reaction vessel |

| Hot Plate with Stirring | Heating and mixing |

| Buchner Funnel and Filter Flask | Filtration |

| Beaker (100 mL) | Neutralization and precipitation |

Step-by-Step Procedure

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9] A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone.[11]

-

Solvent Addition: Add 5 mL of methanol to the vial and a magnetic stir bar.[9] Methanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.

-

Heating: Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C setting) for approximately 30 minutes.[9] The application of heat is typically required to drive the reaction to completion.[11]

-

Cooling and Precipitation: After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[9] Prepare a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Pour the reaction mixture into the beaker and swirl to mix.[9] The addition of a weak base neutralizes the hydrohalic acid byproduct and causes the thiazole product, which is often a free base, to precipitate out of the aqueous solution.[9][11]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[9] Wash the filter cake with water to remove any remaining inorganic salts.[9] The crude product is often pure enough for characterization, but can be further purified by recrystallization if necessary.

Visualizing the Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 2-amino-4-phenylthiazole.

Scope, Limitations, and Modern Innovations

The Hantzsch synthesis is a robust and versatile method for the preparation of a wide array of substituted thiazoles.[3] However, like any chemical transformation, it has its limitations. Understanding these is crucial for successful experimental design.

Substrate Scope

The flexibility of the Hantzsch synthesis lies in the ability to vary both the α-haloketone and the thioamide components, allowing for the introduction of diverse substituents at positions 2, 4, and 5 of the thiazole ring.

| Reactant | Resulting Substitution |

| α-Haloketone (R¹COCH₂X) | R¹ at position 4 |

| Thioamide (R²CSNH₂) | R² at position 2 |

Common Limitations

Despite its broad utility, the classical Hantzsch synthesis can present some challenges:

-

Harsh Reaction Conditions: The reaction often requires elevated temperatures and prolonged reaction times, which may not be suitable for sensitive substrates.[14][15]

-

Low Yields with Certain Substrates: The stability of the thioamide in the reaction medium can sometimes lead to lower yields.[15][16]

-

Regioselectivity Issues: With unsymmetrical thioamides, there is a possibility of forming isomeric products.[17]

Modern Variations and Improvements

In recent years, significant efforts have been directed towards overcoming the limitations of the classical Hantzsch synthesis, leading to the development of more efficient and environmentally friendly protocols.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[14][18]

-

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance by grinding the reactants together, offers a greener alternative that simplifies workup and reduces waste.[14]

-

Catalytic Approaches: The use of catalysts, such as silica-supported tungstosilicic acid, can promote the reaction under milder conditions and improve yields.[4][19]

-

One-Pot, Multi-Component Reactions: Modern variations often employ a one-pot, multi-component approach where the α-haloketone, thioamide, and other reactants are combined in a single step, streamlining the synthetic process.[4][20]

-

Holzapfel-Meyers-Nicolaou Modification: This variation involves the formation of a hydroxythiazoline intermediate under basic conditions, which is then dehydrated using trifluoroacetic anhydride and pyridine. This method is particularly useful for synthesizing thiazoles from chiral precursors without significant loss of optical purity.[21]

Conclusion: A Timeless Synthesis for Modern Drug Discovery

The Hantzsch thiazole synthesis, despite its age, remains a powerful and indispensable tool in the arsenal of the medicinal chemist. Its reliability, broad substrate scope, and the continuous development of improved methodologies ensure its continued relevance in the quest for novel therapeutics. By understanding the underlying mechanism, mastering the experimental protocol, and leveraging modern innovations, researchers can effectively harness the power of this classic reaction to construct diverse and complex 4-substituted thiazoles for a wide range of applications in drug discovery and development.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. [Diagram]. Available from: [Link]

-

Al-Ostath, A., et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2013;18(10):12708-12777. Available from: [Link]

-

YouTube. synthesis of thiazoles. Available from: [Link]

-

ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

-

Bou-Salah, L., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017;22(5):757. Available from: [Link]

-

SpringerLink. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available from: [Link]

-

ResearchGate. Synthesis of 2,4‐disubstituted thiazoles. [Diagram]. Available from: [Link]

-

SpringerLink. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available from: [Link]

-

ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]

-

IIKII. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]

-

ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

-

IJPER. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]

-

Bentham Science. Recent Development in the Synthesis of Thiazoles. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Journal of Pharmaceutical Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

-

ResearchGate. SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. [Diagram]. Available from: [Link]

-

NCBI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

-

NCBI. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]

-

Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

-

ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Diagram]. Available from: [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Bromomethyl)thiazole

This guide provides a comprehensive analysis of the key spectroscopic data for 4-(Bromomethyl)thiazole (CAS No: 52829-53-5), a pivotal heterocyclic building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not aggregated in a single public repository, this document synthesizes predicted data grounded in established spectroscopic principles and comparative analysis with structurally analogous compounds. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures, providing the causal logic behind the spectral features. Furthermore, this guide includes field-proven experimental protocols to empower researchers in acquiring and validating such data.

The structure of this compound incorporates a five-membered aromatic thiazole ring and a reactive bromomethyl functional group. This unique combination dictates its characteristic spectroscopic profile, which is essential for its unambiguous identification and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The electronic environment of each proton and carbon atom, influenced by the aromatic thiazole ring and the electronegative bromine atom, gives rise to a distinct and predictable set of signals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple and highly informative, displaying three distinct singlet signals in a deuterated solvent like CDCl₃. The absence of proton-proton coupling simplifies the spectrum, allowing for direct assignment based on chemical shift (δ).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.90 | Singlet | 1H | H2 | The proton at the C2 position is adjacent to both the electronegative nitrogen and sulfur atoms, resulting in significant deshielding and a characteristic downfield shift. |

| ~7.35 | Singlet | 1H | H5 | The proton at the C5 position is less deshielded than H2, appearing further upfield. Its chemical shift is typical for protons on a thiazole ring.[1] |

| ~4.65 | Singlet | 2H | -CH₂Br | These protons are attached to a carbon bonded to the highly electronegative bromine atom and the thiazole ring, causing a significant downfield shift into the benzylic halide region.[2][3] |

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~154.0 | C2 | This carbon is double-bonded to nitrogen and single-bonded to sulfur, placing it in a highly deshielded environment, typical for the C2 carbon in thiazoles.[4] |

| ~151.5 | C4 | The C4 carbon, bearing the bromomethyl substituent, is also significantly deshielded due to its position within the aromatic ring. |

| ~118.0 | C5 | The C5 carbon, bonded to a hydrogen, is the most shielded of the ring carbons, consistent with data from other thiazole derivatives.[1][4] |

| ~28.0 | -CH₂Br | The aliphatic carbon of the bromomethyl group is significantly deshielded by the attached bromine atom, appearing in a typical range for α-halomethyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, Electron Ionization (EI) is a suitable method for generating characteristic fragments.

The molecular formula is C₄H₄BrNS, with a calculated molecular weight of approximately 178.05 g/mol .[5] A key feature to anticipate is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 177/179 | [C₄H₄⁷⁹BrNS]⁺ / [C₄H₄⁸¹BrNS]⁺ | Molecular ion (M⁺) peak cluster, confirming the molecular weight and the presence of one bromine atom. |

| 98 | [C₄H₄NS]⁺ | Base Peak. This highly stable fragment results from the loss of a bromine radical (Br•). The positive charge is stabilized by the aromatic thiazole ring (thiazol-4-ylmethyl cation). |

| 71 | [C₃H₃S]⁺ | Further fragmentation of the m/z 98 ion via loss of HCN. |

| 58 | [C₂H₂S]⁺ | A common fragment from the cleavage of the thiazole ring. |

Visualization of a Plausible Fragmentation Pathway

The diagram below illustrates the primary fragmentation step in the EI-MS analysis of this compound, leading to the formation of the stable base peak.

Caption: Primary fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3120-3080 | Medium-Weak | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on the thiazole ring.[6] |

| ~2980-2920 | Weak | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group. |

| ~1510, ~1430 | Medium | C=N and C=C stretch | Ring stretching vibrations characteristic of the thiazole aromatic system.[7] |

| ~1250 | Medium | In-plane C-H bend | Bending vibrations of the C-H bonds on the ring. |

| ~850-800 | Medium-Strong | C-S stretch | Stretching vibration involving the carbon-sulfur bond within the thiazole ring.[7] |

| ~650-550 | Strong | C-Br stretch | The carbon-bromine bond stretch is a strong absorption typically found in the lower frequency region of the spectrum.[2] |

Experimental Protocols

To ensure the trustworthiness and reproducibility of spectroscopic data, standardized experimental procedures are critical. The following protocols provide a framework for acquiring high-quality spectra for this compound or similar compounds.

NMR Spectrum Acquisition (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Set to a range of -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Set to a range of 0 to 200 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal.

Mass Spectrum Acquisition (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

Instrument Setup (GC-MS or Direct Infusion):

-

Ionization Method: Select Electron Ionization (EI).

-

Electron Energy: Set to the standard 70 eV to induce reproducible fragmentation.[8]

-

Mass Analyzer: Use a quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: Scan a range of m/z 40 to 250 to ensure capture of the molecular ion and key fragments.

-

-

Data Acquisition: Introduce the sample into the ion source. If using GC-MS, an appropriate temperature program should be developed to ensure elution of the compound.

-

Data Analysis: Identify the molecular ion cluster (M⁺ and M+2) to confirm the molecular weight. Analyze the fragmentation pattern and compare it to predicted pathways to confirm the structure.

IR Spectrum Acquisition (ATR-FTIR)

-

Instrument Setup (FTIR with ATR accessory): Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Set to 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.[9][10]

References

-

MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]

-

ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives. Retrieved from [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

PubMed Central (PMC). (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

NFDI4Chem Search Service. (n.d.). infrared absorption spectroscopy (IR) - Dataset. Retrieved from [Link]

-

PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. Retrieved from [Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | 852180-42-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound | 52829-53-5 [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. compoundchem.com [compoundchem.com]

- 10. infrared absorption spectroscopy (IR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

Mass spectrometry fragmentation pattern of 4-(Bromomethyl)thiazole

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-(Bromomethyl)thiazole

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is largely derived from the reactive bromomethyl group, which allows for its incorporation into larger, more complex molecular architectures. A thorough understanding of its analytical properties is paramount for reaction monitoring, quality control, and metabolite identification. Mass spectrometry, particularly with electron ionization (EI), is a fundamental technique for the structural elucidation of such molecules. This guide provides a detailed analysis of the expected fragmentation pattern of this compound, grounded in the principles of mass spectrometry and substantiated by data from related chemical structures. As a Senior Application Scientist, this paper aims to deliver not just data, but a mechanistic understanding of the fragmentation pathways.

Experimental Considerations: Electron Ionization Mass Spectrometry (EI-MS)

For the analysis of relatively small and volatile organic molecules like this compound, EI-MS is the ionization technique of choice. The standard protocol involves the following conceptual steps:

-

Vaporization: The sample is introduced into the ion source and vaporized under a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).[1]

-

Fragmentation: The high internal energy of the molecular ion often leads to the cleavage of chemical bonds, resulting in the formation of smaller, stable fragment ions. This fragmentation process is highly reproducible and characteristic of the molecule's structure.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

The resulting mass spectrum is a "fingerprint" of the molecule, with the m/z of the molecular ion confirming the molecular weight and the fragmentation pattern revealing key structural motifs.

Predicted Mass Spectrum and Core Fragmentation Pathways

The molecular formula of this compound is C4H4BrNS, with a monoisotopic molecular weight of approximately 177.93 g/mol for the 79Br isotope and 179.93 g/mol for the 81Br isotope.[2]

The Molecular Ion (M•+)

A key feature in the mass spectrum of any bromine-containing compound is the presence of a pair of peaks for the molecular ion, M•+ and (M+2)•+, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine, which consists of 79Br (~50.7%) and 81Br (~49.3%) in a nearly 1:1 ratio.[3][4] Therefore, for this compound, we expect to see two molecular ion peaks of roughly equal intensity at m/z 178 and m/z 180 . The presence of this isotopic signature is a definitive indicator of a bromine-containing fragment.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The C-Br bond is the weakest link and is therefore expected to be the primary site of initial fragmentation.

Pathway A: Alpha-Cleavage and Loss of Bromine Radical

The most favorable initial fragmentation is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This is a common fragmentation pathway for alkyl and benzyl halides.[3][5]

-

M•+ → [M - Br]+ + •Br

This fragmentation results in the formation of a thiazol-4-ylmethyl cation at m/z 98 . This cation is significantly stabilized by resonance with the aromatic thiazole ring, making it a very stable and likely abundant ion. This ion is expected to be the base peak in the spectrum, the most intense peak against which all others are normalized.

Caption: Pathway A: Loss of Bromine Radical.

Pathway B: Ring Fragmentation

While the thiazole ring itself is aromatic and relatively stable, it can undergo fragmentation, especially after the initial loss of the bromine atom. Common fragmentation patterns for thiazole and its derivatives involve the loss of small, stable neutral molecules like acetylene (C2H2), hydrogen cyanide (HCN), or thioformyl radical (•CHS).

-

[C4H4NS]+ (m/z 98) → [C2H2S]•+ + C2H2N• (or isomeric structures)

Further fragmentation of the m/z 98 ion could lead to the formation of a thioethenyl cation at m/z 58 through the loss of acetonitrile.

-

[C4H4NS]+ (m/z 98) → [C3H2S]•+ + HCN

Another possibility is the loss of hydrogen cyanide, which would result in a fragment at m/z 71 .

Caption: Pathway B: Ring Fragmentation of m/z 98.

Pathway C: Formation of the Bromotropylium Ion Analogue

Rearrangements are common in mass spectrometry. While less likely than direct cleavage, a rearrangement followed by fragmentation could occur. However, for this molecule, direct cleavage pathways are expected to dominate.

Summary of Expected Key Ions

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 178/180 | [C4H4BrNS]•+ | Molecular Ion (M•+) | Moderate |

| 98 | [C4H4NS]+ | Loss of •Br from M•+ | High (likely Base Peak) |

| 71 | [C3H2S]•+ | Loss of HCN from m/z 98 | Low to Moderate |

| 58 | [C2H2S]•+ | Loss of C2H2N• from m/z 98 | Low to Moderate |

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by several key features. The molecular ion will appear as a doublet at m/z 178 and 180, confirming the presence of a single bromine atom. The most significant fragmentation pathway is the cleavage of the weak C-Br bond to form a highly stable thiazol-4-ylmethyl cation at m/z 98, which is expected to be the base peak. Subsequent fragmentation of this ion will likely involve the cleavage of the thiazole ring to produce smaller ions at m/z 71 and 58. This detailed understanding of the fragmentation pattern is invaluable for researchers in identifying this compound in complex mixtures and for elucidating the structures of its derivatives.

References

- Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). Electron ionisation mass spectra of some sulphonylhydrazinothiazoles. Revista de Chimie, 55(1), 38-41.

- LibreTexts. (2021). 2.

- Klyba, L. V., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- Chem Help ASAP. (2022, November 22).

- Smolecule. (2023, July 22). 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole.

- Marco, J. L., et al. (2005). Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. Rapid Communications in Mass Spectrometry, 19(3), 275-280.

- Schmidt, A., et al. (2011). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 400(6), 1735-1744.

- Zaikin, V. G., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 798.

- PubChem. (n.d.). 4-bromo-2-(bromomethyl)-1,3-thiazole hydrobromide.

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- LibreTexts. (2023, August 29).

- Matrix Scientific. (n.d.). 4-(Bromomethyl)-1,3-thiazole.

- PubChem. (n.d.). 4-(bromomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole.

- Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462.

- Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.

- BenchChem. (n.d.). 2-(Bromomethyl)-4-methyl-1,3-thiazole.

- NIST. (n.d.). Thiazole. NIST WebBook.

- University of Arizona. (n.d.).

- ChemComplete. (2020, December 17).

- NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook.

- NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook.

- NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook.

- NIST. (n.d.).

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. 52829-53-5 Cas No. | 4-(Bromomethyl)-1,3-thiazole | Matrix Scientific [matrixscientific.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties and Stability of 4-(Bromomethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)thiazole is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The inherent reactivity of the bromomethyl group, coupled with the unique electronic properties of the thiazole ring, makes this compound a valuable synthon for introducing the thiazol-4-ylmethyl moiety into larger molecular scaffolds. This guide provides a comprehensive overview of the physical properties, stability profile, and handling considerations for this compound, offering field-proven insights and detailed protocols to support its effective use in research and development.

Physicochemical Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₄H₄BrNS | [Calculated] |

| Molecular Weight | 178.05 g/mol | [Calculated] |

| Appearance | Off-white to beige crystalline solid (Predicted) | [1] |

| Boiling Point | 228.6 ± 15.0 °C (Predicted) | [1] |

| Density | 1.751 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.45 ± 0.10 (Predicted) | [1] |

| Solubility | Water: Poorly soluble. Organic Solvents: Good solubility in polar aprotic solvents like DMSO and DMF; moderate to good solubility in ethanol and dichloromethane (Predicted). | [2][3] |

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar thiazole derivatives and serve as a reference for characterization.[4]

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiazole ring and the bromomethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 (Thiazole ring) | ~8.8 - 9.0 | Singlet |

| H5 (Thiazole ring) | ~7.3 - 7.5 | Singlet |

| -CH₂Br (Bromomethyl) | ~4.6 - 4.8 | Singlet |

The deshielding effect of the electronegative bromine atom and the aromatic thiazole ring results in a downfield chemical shift for the bromomethyl protons.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | | :--- | :--- | :--- | | C2 (Thiazole ring) | ~152 - 155 | | C4 (Thiazole ring) | ~148 - 151 | | C5 (Thiazole ring) | ~115 - 118 | | -CH₂Br (Bromomethyl) | ~28 - 32 |

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound.

| Functional Group | Predicted Absorption Band (cm⁻¹) |

| C-H stretch (Thiazole ring) | ~3100 |

| C=N stretch (Thiazole ring) | ~1600 - 1550 |

| C-S stretch (Thiazole ring) | ~700 - 650 |

| C-Br stretch (Bromomethyl) | ~600 - 550 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of bromine.

| Ion | Predicted m/z |

| [M]⁺ | ~177/179 (due to ⁷⁹Br/⁸¹Br isotopes) |

| [M-Br]⁺ | ~98 |

Stability and Degradation Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic applications. The molecule possesses two key reactive centers that influence its stability: the thiazole ring and the bromomethyl group.

Intrinsic Stability and Reactivity

The bromomethyl group is highly susceptible to nucleophilic substitution, making the compound a reactive alkylating agent. This reactivity is central to its utility as a synthetic intermediate but also contributes to its potential for degradation. The thiazole ring itself is a stable aromatic heterocycle but can be susceptible to degradation under harsh conditions.[2]

Major Degradation Pathways

Based on studies of related thiazole derivatives, the following degradation pathways are of primary concern:

-

Hydrolysis: The C-Br bond is susceptible to hydrolysis, particularly under neutral to alkaline conditions, to form the corresponding hydroxymethylthiazole. The thiazole ring itself can also undergo hydrolytic cleavage under more extreme pH conditions.[6]

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones. This can alter the electronic properties and reactivity of the molecule.[6]

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to a complex mixture of degradation products.[6]

Potential degradation pathways of this compound.

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity and purity of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Inhalation and Contact: Avoid inhaling dust or vapors. Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Recommended Storage Conditions

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

-

Inert Atmosphere: The use of an inert atmosphere helps to prevent oxidative degradation.

-

Light Protection: Store in a light-resistant container to minimize the risk of photodegradation.

-

Moisture: Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.

Stability Assessment: Experimental Protocols

To ensure the reliability of experimental results, it is crucial to assess the stability of this compound under the specific conditions of its intended use. Forced degradation studies are a valuable tool for this purpose.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Application of Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for up to 24 hours.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for up to 24 hours.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.

-

Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Separately, reflux a solution of the compound in a suitable solvent for 24 hours.

-

Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp (e.g., 254 nm). A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and alkaline samples if necessary.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

1. Column Selection:

-

Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Selection:

-

A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

3. Method Optimization:

-

Inject a mixture of the stressed samples to observe the separation of the parent peak from any degradation product peaks.

-

Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.

4. Detection:

-

Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity and identifying the optimal wavelength for quantification.

5. Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to resolve the parent drug from its degradation products.

Conclusion

This compound is a reactive and versatile building block that requires careful handling and storage to ensure its stability and purity. While specific experimental data for this compound is limited, a thorough understanding of its predicted physicochemical properties and the known stability of related thiazole derivatives provides a strong foundation for its effective use. By implementing the handling protocols and stability assessment methods outlined in this guide, researchers and drug development professionals can confidently incorporate this compound into their synthetic strategies, minimizing the risk of degradation and ensuring the reliability of their experimental outcomes.

References

- Smolecule. (2023, July 22). 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole.

- New Drug Approvals. (2021, October 29). Ritonavir.

- Deep Blue Repositories, University of Michigan. (n.d.). ChemistrySelect.

- BenchChem. (n.d.). 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1.

- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

- Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth.

- Wikipedia. (n.d.). Ritonavir.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from The Royal Society of Chemistry website.

- Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 53.

- The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from The Royal Society of Chemistry website.

- Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Arkat USA. (n.d.). Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives.

- Google Patents. (n.d.). WO2001021603A1 - A process for the synthesis of ritonavir.

- PubChem. (n.d.). 4-(bromomethyl)-3-(difluoromethyl)-1,2-thiazole.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Synthesis and Characterization of Novel Thiazole Anchored Pyrazolyl Benzoxazoles.

- Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry website.

- PubChem. (n.d.). 4-Bromothiazole.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- ChemicalBook. (2023, April 23). This compound | 52829-53-5.

- ChemicalBook. (n.d.). 4-BROMOMETHYL-2-(3-BROMO-PHENYL)-THIAZOLE.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.

- BenchChem. (n.d.). "stability issues of 4-aryl-1,3-thiazole derivatives in solution".

- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry website.

- Kocabas, E., & S, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2851-2858.

- BenchChem. (n.d.). Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).

- Google Patents. (n.d.). CN106749085B - A method of preparing Ritonavir.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Retrieved from Journal of Chemical and Pharmaceutical Research website.

- Quinoline. (n.d.). 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China.

- BOC Sciences. (n.d.). Analytical Services for Purity Determination.

Sources

The Bromomethylthiazole Motif: A Keystone for Chemical Innovation

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Bromomethyl-Substituted Thiazoles

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science, prized for its diverse biological activities and unique electronic properties. The introduction of a bromomethyl group onto this heterocyclic core unlocks a vast potential for molecular elaboration, serving as a highly versatile synthetic handle. This guide provides a comprehensive exploration of the chemical reactivity of the bromomethyl group appended to a thiazole ring. We will delve into the underlying electronic principles governing its reactivity, explore the mechanistic dichotomy of its substitution reactions, and provide detailed, field-proven protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic power of bromomethylthiazoles in their respective fields.

The Electronic Landscape of the Thiazole Ring and its Influence on Reactivity

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This arrangement creates a unique electronic environment that profoundly influences the reactivity of its substituents. The nitrogen atom, being more electronegative than carbon, exerts a net electron-withdrawing effect on the ring through inductive and mesomeric effects. This electron deficiency is not uniform across the ring; the C2 position is the most electron-deficient, followed by the C4 and C5 positions.

The reactivity of a bromomethyl group is analogous to that of a benzylic bromide. The adjacent thiazole ring can stabilize the transition states of nucleophilic substitution reactions, as well as any carbocationic intermediates that may form. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the carbon atom in the bromomethyl group, making it highly susceptible to nucleophilic attack.

The position of the bromomethyl group on the thiazole ring has a significant impact on its reactivity. A bromomethyl group at the C2 position is particularly activated due to its proximity to the electron-deficient nitrogen atom. This heightened reactivity makes 2-(bromomethyl)thiazole a valuable building block for introducing the thiazole moiety.

Nucleophilic Substitution: The Workhorse Reaction of Bromomethylthiazoles

The primary mode of reactivity for the bromomethyl group on a thiazole ring is nucleophilic substitution, where an electron-rich nucleophile displaces the bromide leaving group.[1] This transformation can proceed through two distinct mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The operative mechanism is dictated by several factors, including the structure of the thiazole derivative, the nature of the nucleophile, the solvent, and the reaction temperature.[2]

The SN2 Pathway: A Concerted Dance

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.[3] This mechanism is favored by:

-

Sterically unhindered substrates: Primary bromomethyl groups are ideal for SN2 reactions.

-

Strong nucleophiles: Nucleophiles with a high concentration of electron density, such as amines, thiols, and carbanions, promote the SN2 pathway.

-

Polar aprotic solvents: Solvents like acetone, DMF, and DMSO solvate the cation but not the anionic nucleophile, enhancing its reactivity.[4]

The rate of an SN2 reaction is dependent on the concentration of both the bromomethylthiazole and the nucleophile, as described by a second-order rate law: Rate = k[R-Br][Nu].[3]

Diagram: SN2 Reaction Mechanism

Caption: The concerted SN2 mechanism.

The SN1 Pathway: A Stepwise Affair